2-Pyrimidineacetic acid

Descripción general

Descripción

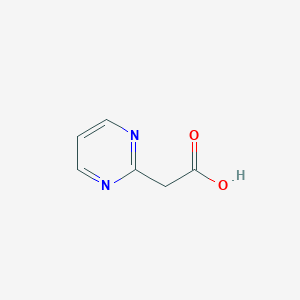

2-Pyrimidineacetic acid (CAS: 66621-73-6) is a heterocyclic organic compound comprising a pyrimidine ring substituted with an acetic acid group at the 2-position. Its molecular formula is C₆H₆N₂O₂, with a molecular weight of 138.12 g/mol . Key physicochemical properties include:

Structurally, the pyrimidine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 3) is linked to a carboxylic acid group via a methylene bridge, enabling diverse reactivity and biological interactions . This compound is utilized as a precursor in pharmaceutical synthesis and biochemical research, particularly in developing pyrimidine-based therapeutics .

Mecanismo De Acción

Target of Action

2-Pyrimidineacetic acid is a synthetic intermediate useful for pharmaceutical synthesis . It is used in the preparation of pyrimidine derivatives for treating and preventing sexual dysfunction . .

Biochemical Pathways

Pyrimidines, including this compound, are integral components of key biological molecules such as DNA and RNA . They participate in diverse cellular functions, including the synthesis of nucleic acids, regulation of enzymatic reactions, and energy production . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature . In these pathways, the pyrimidine ring is synthesized first, and PRPP (phosphoribosyl pyrophosphate) is the source for the ribose 5-phosphate added to the pyrimidine ring .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability is affected by temperature, as it is recommended to be stored in a dry place, under -20°C

Análisis Bioquímico

Biochemical Properties

It is known that pyrimidines play a crucial role in various biochemical reactions, including DNA and RNA synthesis . Therefore, it is plausible that 2-Pyrimidineacetic acid may interact with enzymes, proteins, and other biomolecules involved in these processes.

Cellular Effects

Given its role as a pyrimidine derivative, it may influence cell function by participating in nucleic acid synthesis and other cellular processes .

Metabolic Pathways

As a pyrimidine derivative, it may be involved in the metabolism of pyrimidines, which are crucial components of nucleic acids .

Actividad Biológica

2-Pyrimidineacetic acid (CAS Number: 5267-07-2) is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article compiles findings from recent studies, highlighting the compound's pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring substituted with an acetic acid group. Its molecular formula is with a molecular weight of 138.13 g/mol. The compound exhibits moderate solubility in water and is sensitive to light, which can affect its stability and reactivity.

1. Anti-inflammatory Activity

Research has indicated that this compound exhibits significant anti-inflammatory properties. In a study evaluating various substituted compounds, it was found that derivatives of this compound demonstrated potent anti-inflammatory effects comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs). The lead compound in this series showed an effective dose (ED50) of 9.9 mg/kg, indicating strong therapeutic potential without ulcerogenic side effects .

Table 1: Comparative Anti-inflammatory Activity of Pyrimidine Derivatives

| Compound | ED50 (mg/kg) | Safety Margin (ALD50) |

|---|---|---|

| 2-Indazolyl-4-pyrimidineacetic acid | 9.9 | 3000 |

| Indomethacin | 16.8 - 19.9 | Not specified |

| Other derivatives | Varies | Varies |

2. Antimicrobial Activity

The antimicrobial activity of this compound has also been investigated, particularly against various bacterial strains. Studies have shown that this compound exhibits moderate to good antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several strains indicate its potential as a lead compound for developing new antimicrobial agents.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 |

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the pyrimidine ring or the acetic acid moiety influence biological activity. The introduction of various substituents on the pyrimidine ring has been shown to enhance both anti-inflammatory and antimicrobial properties, suggesting that specific functional groups can significantly modulate activity.

Key Findings:

- Hydrophobic groups increase membrane permeability, enhancing antimicrobial action.

- Electron-withdrawing groups on the pyrimidine ring improve anti-inflammatory potency by stabilizing reactive intermediates.

Case Study 1: Anti-inflammatory Efficacy

In a controlled study involving animal models, the administration of this compound resulted in a marked reduction in inflammatory markers compared to controls. Histological examinations revealed decreased leukocyte infiltration in treated tissues, supporting its efficacy as an anti-inflammatory agent.

Case Study 2: Antimicrobial Testing

A series of experiments tested the efficacy of this compound against clinical isolates of resistant bacterial strains. The compound showed promising results, with several derivatives outperforming conventional antibiotics in terms of potency and spectrum of activity.

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Pyrimidineacetic acid, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting pyrimidine derivatives with halogenated acetic acid precursors (e.g., bromoacetic acid) under basic conditions. For example, coupling 2-aminopyrimidine with bromoacetic acid in the presence of sodium hydride in anhydrous tetrahydrofuran (THF) yields the target compound . Reaction temperature (optimized at 0–5°C to minimize side reactions) and solvent polarity significantly affect yield. Purity (>95%) is typically achieved via recrystallization from ethanol-water mixtures or column chromatography using silica gel .

Q. How is the structural characterization of this compound validated in experimental settings?

Key techniques include:

- Nuclear Magnetic Resonance (NMR): H NMR (DMSO-d6) shows characteristic peaks: δ 8.85 ppm (pyrimidine ring protons) and δ 3.75 ppm (acetic acid methylene group) .

- X-ray Crystallography: Single-crystal X-ray diffraction confirms planar pyrimidine rings and intermolecular hydrogen bonding between carboxylic acid groups, critical for crystal packing .

- Mass Spectrometry (MS): ESI-MS ([M+H] at m/z 139.1) aligns with the molecular formula .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 138.12 g/mol | |

| Melting Point | Not reported (crystalline solid) | |

| Density | 1.336 g/cm³ | |

| Boiling Point | 287.5°C (760 mmHg) |

Advanced Research Questions

Q. How does this compound function as a ligand in coordination chemistry, and what are its binding motifs?

The compound acts as a bidentate ligand via its pyrimidine nitrogen and carboxylic oxygen atoms. In Cd(II) complexes, it forms distorted octahedral geometries with coordination bonds to metal centers, as demonstrated by X-ray diffraction studies. The carboxylate group participates in hydrogen bonding, stabilizing supramolecular architectures . This property is exploited in designing metal-organic frameworks (MOFs) for catalytic or sensing applications .

Q. What methodological challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include low endogenous concentrations and matrix interference. Solutions involve:

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water (30:70 v/v) as mobile phase .

- Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to remove proteins and lipids .

- Validation: Spike-and-recovery experiments (85–110% recovery) and calibration curves () ensure accuracy .

Q. How do conflicting data on the compound’s stability under varying pH conditions impact experimental design?

Discrepancies in stability studies (e.g., hydrolysis at pH > 9) necessitate controlled buffer systems. For pharmacokinetic studies, phosphate-buffered saline (PBS, pH 7.4) is recommended for in vitro assays to mimic physiological conditions. Degradation kinetics should be monitored via UV-Vis spectroscopy at 265 nm .

Q. What advanced applications exist for this compound in pharmacological research?

The compound serves as a synthetic intermediate in:

- Prodrug Design: Carboxylic acid group facilitates conjugation with active pharmaceutical ingredients (APIs) to enhance solubility .

- Enzyme Inhibition Studies: Pyrimidine derivatives are explored as inhibitors of dihydrofolate reductase (DHFR) in anticancer drug development .

Q. Methodological Best Practices

- Experimental Reproducibility: Document reaction conditions (solvent purity, inert atmosphere) to mitigate batch-to-batch variability .

- Data Reporting: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for crystallographic data (CCDC deposition codes) and spectral datasets .

- Ethical Considerations: Adhere to OECD guidelines for toxicity testing, given structural similarities to regulated pyrimidine analogs .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs of 2-pyrimidineacetic acid:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 66621-73-6 | C₆H₆N₂O₂ | 138.12 | -COOH at 2-position |

| Pyrimidine-4-carboxylic acid | 31462-59-6 | C₅H₄N₂O₂ | 124.10 | -COOH at 4-position |

| (2-Amino-4,6-dimethyl-5-pyrimidinyl)acetic acid | 933687-60-6 | C₈H₁₁N₃O₂ | 181.19 | -NH₂, -CH₃ at 2,4,6; -COOH at 5 |

| 2-{[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic acid | 862679-50-3 | C₁₂H₉F₃N₂O₂S₂ | 334.34 | -S-, -CF₃, -CH₃-thiophene substituents |

| 2-Amino-4,6-dimethylpyrimidinium chloroacetate | Not Provided | C₈H₁₁N₃O₂·ClCH₂COO⁻ | 265.71 (anion included) | -NH₂, -CH₃ at 2,4,6; chloroacetate counterion |

Structural Insights :

- Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) and thiophene groups in 862679-50-3 increase lipophilicity and metabolic stability, critical for drug design .

Propiedades

IUPAC Name |

2-pyrimidin-2-ylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c9-6(10)4-5-7-2-1-3-8-5/h1-3H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRRCYZPJUABYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40494580 | |

| Record name | (Pyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66621-73-6 | |

| Record name | (Pyrimidin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40494580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrimidineacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.